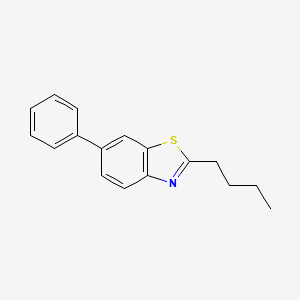
Acetonitrile, 2-cyclohexylamino-2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, 2-cyclohexylamino-2-dimethyl-, also known as 2-(cyclohexylamino)-2-methylpropanenitrile, is an organic compound with the molecular formula C10H18N2. It is a nitrile derivative characterized by the presence of a cyano group (C≡N) attached to a carbon atom that is also bonded to a cyclohexylamino group and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-cyclohexylamino-2-dimethyl- typically involves the reaction of cyclohexylamine with acetone cyanohydrin. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to yield Acetonitrile, 2-cyclohexylamino-2-dimethyl-.
Cyclohexylamine (C6H11NH2): reacts with .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, 2-cyclohexylamino-2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or amines.
Applications De Recherche Scientifique
Acetonitrile, 2-cyclohexylamino-2-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Acetonitrile, 2-cyclohexylamino-2-dimethyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylamino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)acetonitrile: Similar structure but with a dimethylamino group instead of a cyclohexylamino group.
2-Cyano-2-methylpropanenitrile: Lacks the cyclohexylamino group, making it less complex.
Uniqueness
Acetonitrile, 2-cyclohexylamino-2-dimethyl- is unique due to the presence of both a cyclohexylamino group and a cyano group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other nitrile derivatives .
Propriétés
Numéro CAS |
6281-50-1 |
|---|---|
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-(cyclohexylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H18N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h9,12H,3-7H2,1-2H3 |
Clé InChI |
BEZHOMANQFCBNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


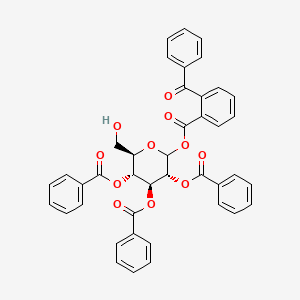
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
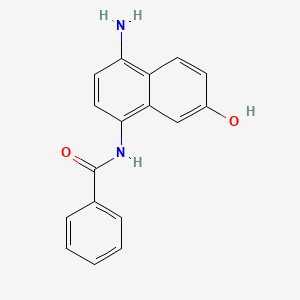
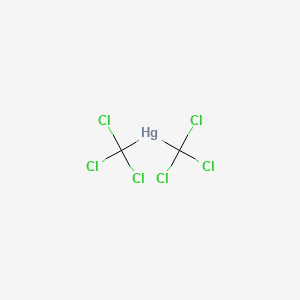
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)

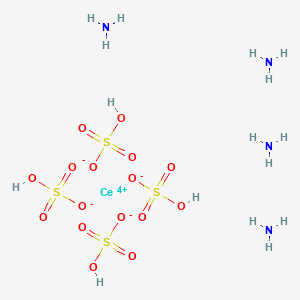
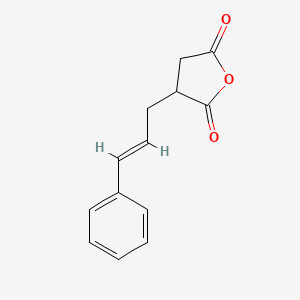
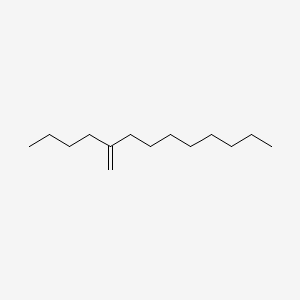
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
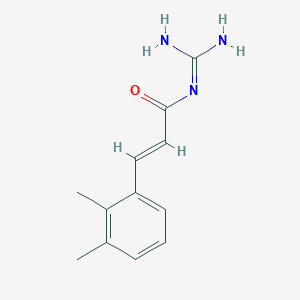
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
